5-chloro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis of piperidines, as demonstrated in a study by Calvez, Chiaroni, and Langlois (1998). They achieved the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, which was further converted into its chloro analog (Calvez, Chiaroni, & Langlois, 1998).
Serotonin Receptor Agonist
- Sonda et al. (2003) reported the design and synthesis of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, as potent serotonin 4 (5-HT(4)) receptor agonists. These compounds were assessed for their ability to contract the isolated guinea-pig ascending colon, with some showing favorable pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).
Neuroleptic Activity
- Iwanami et al. (1981) synthesized a series of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, and evaluated their neuroleptic activity. They found that these compounds inhibited apomorphine-induced stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).
Chemical Synthesis
- The compound has also been used in the synthesis of pyrrolo[3,2-d]pyrimidines by Majumdar, Das, and Jana (1998). They synthesized a number of pyrrolo[3,2-d]pyrimidine derivatives with good yields, demonstrating its versatility in chemical synthesis (Majumdar, Das, & Jana, 1998).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitPDE10A (phosphodiesterase) , which is abundant only in brain tissue . PDE10A plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Pharmacokinetics
For instance, the compound’s molecular weight is 368.84 , which is within the range generally considered favorable for oral bioavailability.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-5-7-14(11-16(12)22-9-3-4-18(22)23)21-19(24)15-10-13(20)6-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWDWEBNOAIIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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